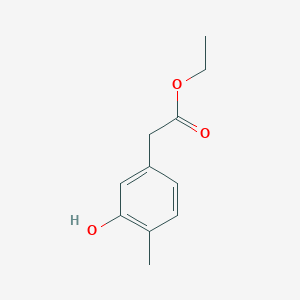

Ethyl 3-hydroxy-4-methylphenylacetate

Description

Overview of Phenolic Esters in Contemporary Organic Chemistry

Phenolic esters are organic compounds containing an ester functional group attached to a phenol (B47542). They are prevalent in natural products and serve as crucial intermediates in organic synthesis. The reactivity of the ester group, combined with the electronic properties of the phenolic ring, allows for a wide range of chemical transformations. The synthesis of phenolic esters is most commonly achieved through the esterification of a phenol with a carboxylic acid or its derivatives, such as an acid chloride or anhydride (B1165640). This reaction is often catalyzed by an acid.

Significance of Ethyl 3-hydroxy-4-methylphenylacetate in Synthetic and Mechanistic Studies

While specific studies focusing solely on this compound are not readily found, its structure suggests potential utility as a building block in the synthesis of more complex molecules. The hydroxyl and methyl groups on the phenyl ring, along with the ethyl ester, provide multiple sites for functionalization. It is plausible that this compound could be an intermediate in the synthesis of novel pharmaceutical agents or functional materials. Its precursor, 2-(3-Hydroxy-4-methylphenyl)acetic acid, is a known compound with the CAS number 103262-83-5, indicating that the synthesis of the corresponding ethyl ester is chemically feasible. appchemical.comfluorochem.co.uk

Research Gaps and Future Perspectives for Hydroxylated Phenylacetates

The field of hydroxylated phenylacetates presents several opportunities for further investigation. A significant research gap is the lack of comprehensive studies on the synthesis, characterization, and application of many substituted derivatives, including this compound. Future research could focus on:

Developing efficient and selective synthetic routes to a wider variety of hydroxylated phenylacetates.

Investigating the biological activities of these compounds, as the phenolic hydroxyl group is a common pharmacophore.

Exploring their use as monomers in polymerization reactions to create novel functional polymers.

Conducting detailed mechanistic studies of their reactions to better understand the influence of substituents on reactivity.

Interactive Data Tables

While specific experimental data for this compound is not available, the following tables provide predicted or analogous data based on structurally similar compounds like Ethyl 4-hydroxyphenylacetate (B1229458) and Methyl 3-hydroxy-4-methoxyphenylacetate. nih.govnih.gov

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | ~1.1 g/cm³ |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Signals corresponding to ethyl group (triplet and quartet), methylene (B1212753) protons, methyl protons on the ring, and aromatic protons. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, the methylene carbon, the methyl carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-(3-hydroxy-4-methylphenyl)acetate |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

JAPDFCINMIJCKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 3 Hydroxy 4 Methylphenylacetate

Esterification Approaches to Ethyl 3-hydroxy-4-methylphenylacetate

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the final key step in the synthesis of the target molecule. Several techniques can be employed, each with distinct advantages concerning reaction conditions, catalyst requirements, and scalability.

Direct Esterification Techniques

The most common direct method for synthesizing esters like this compound is the Fischer-Speier esterification. synarchive.comorganic-chemistry.org This reaction involves treating the parent carboxylic acid, 3-hydroxy-4-methylphenylacetic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). pearson.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.com As the Fischer esterification is a reversible equilibrium-driven process, reaction completion is typically ensured by using a large excess of the alcohol or by removing the water byproduct as it forms, for example, through azeotropic distillation. organic-chemistry.orgpearson.com

Transesterification Processes

Transesterification is a versatile process for converting one ester into another and represents an alternative route to this compound. masterorganicchemistry.com This method would be particularly useful if a different ester, such as Mthis compound, were a more readily available starting material. The reaction involves treating the starting ester with ethanol, typically in the presence of an acid or base catalyst, to exchange the alkoxy group. masterorganicchemistry.com

For instance, treating a methyl ester with sodium ethoxide in ethanol would lead to the formation of the desired ethyl ester. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Enzymatic approaches have also proven highly effective. Lipase-catalyzed transesterification of various short-chain alkyl (hydroxy)phenylacetates with long-chain alcohols has been shown to produce high yields under solvent-free conditions. nih.govacs.org This biocatalytic method offers mild reaction conditions and high selectivity. nih.govacs.org

Catalytic Esterification Methods

Beyond simple mineral acids, a variety of advanced catalytic systems can be employed to facilitate the esterification of 3-hydroxy-4-methylphenylacetic acid. These methods often provide benefits such as improved yields, milder reaction conditions, and easier catalyst recovery.

Heterogeneous acid catalysts offer a green alternative to traditional Brønsted acids. For example, metal cation-exchanged montmorillonite (B579905) nanoclays have been successfully used to catalyze the liquid-phase esterification of phenylacetic acid. nih.gov These solid acid catalysts are easily recoverable and reusable. nih.govorganic-chemistry.org In a study on the esterification of phenylacetic acid with p-cresol (B1678582), Al³⁺-montmorillonite was found to be the most active catalyst among several tested metal cations. nih.gov

| Catalyst | Reactant Mole Ratio (Acid:Alcohol) | Reaction Time (h) | Yield (%) |

| Al³⁺-montmorillonite | 1:4 | 6 | 78 |

| Zn²⁺-montmorillonite | 1:4 | 6 | 65 |

| Mn²⁺-montmorillonite | 1:4 | 6 | 58 |

| Fe³⁺-montmorillonite | 1:4 | 6 | 72 |

| Cu²⁺-montmorillonite | 1:4 | 6 | 62 |

| This table is based on data for the esterification of phenylacetic acid with p-cresol and is presented as an illustrative example of catalyst performance. nih.gov |

Biocatalysts, particularly lipases, are also highly effective. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a well-regarded catalyst for the synthesis of various (hydroxy)phenylacetates, demonstrating high conversion rates under mild, solvent-free conditions. nih.govacs.orgacs.org

Aromatic Functionalization and Derivatization for Precursor Synthesis

The synthesis of the crucial precursor, 3-hydroxy-4-methylphenylacetic acid, requires the strategic introduction of hydroxyl, methyl, and acetic acid functionalities onto an aromatic ring.

Ring Substitution Reactions

Classical electrophilic aromatic substitution reactions on a suitable starting material like toluene (B28343) or cresol (B1669610) are a primary strategy for synthesizing the precursor. For example, one could envision a synthetic route starting from p-cresol (4-methylphenol). A key challenge is the introduction of the hydroxyl group at the meta-position relative to the methyl group and the subsequent installation of the acetic acid side chain.

A plausible, though multi-step, approach could involve the formylation or acylation of a protected cresol derivative to introduce a carbonyl group, which can then direct further substitutions or be converted into the desired acetic acid moiety. For instance, the conversion of substituted phenols into mandelic acid derivatives using glyoxylic acid, followed by reduction, is a known method for producing substituted phenylacetic acids. google.com This highlights how functional groups can be built up on the aromatic ring to achieve the required substitution pattern.

Palladium-Catalyzed Cross-Coupling Strategies for Phenylacetic Acid Derivatives

Modern synthetic chemistry offers powerful tools for constructing complex aromatic systems through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly valuable for creating carbon-carbon bonds, enabling the assembly of substituted phenylacetic acid derivatives from simpler building blocks. rsc.orgacs.org

One strategy could involve a Suzuki coupling, where an appropriately substituted arylboronic acid is coupled with a partner containing the acetic acid side chain. inventivapharma.com For example, 3-hydroxy-4-methylphenylboronic acid could be coupled with an ethyl haloacetate derivative. Alternatively, a suitably halogenated precursor, such as 3-bromo-6-methylphenol, could be coupled with a reagent that delivers the acetic acid or a masked equivalent.

Another advanced palladium-catalyzed approach is carbonylation. This method can be used to synthesize phenylacetic acid derivatives from the corresponding benzyl (B1604629) chlorides, offering a mild and effective route. proquest.comresearchgate.net Furthermore, palladium catalysis enables the direct functionalization of C-H bonds, which can be used to modify phenylacetic acid derivatives at specific positions, including remote meta-positions, to build molecular complexity. acs.orgacs.org

| Cross-Coupling Reaction | Description |

| Suzuki Coupling | Reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. Used to form C(sp²)-C(sp³) bonds. inventivapharma.com |

| Carbonylation | Introduction of a carbonyl group using carbon monoxide (CO) gas. Benzyl halides can be carbonylated to form phenylacetic acids. proquest.comresearchgate.net |

| Directed C-H Functionalization | Activation and functionalization of a specific C-H bond on the aromatic ring, guided by a directing group, to introduce new substituents. rsc.orgacs.org |

| This table summarizes key palladium-catalyzed strategies applicable to the synthesis of substituted phenylacetic acid derivatives. |

Ortho-Directed Metallation Approaches

Ortho-directed metallation (DoM) stands out as a powerful strategy for the regioselective synthesis of substituted aromatic compounds, including precursors to this compound. nih.govnih.gov This method relies on the use of a directing metalation group (DMG) to activate a specific ortho-position for deprotonation by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. nih.govnih.gov

For the synthesis of a 3-hydroxy-4-methylphenylacetate scaffold, a plausible starting material would be a derivative of p-cresol (4-methylphenol). The hydroxyl group of p-cresol can be protected with a suitable DMG, such as a carbamate (B1207046) or a methoxymethyl (MOM) ether. The DMG directs the lithiation to the C-3 position, ortho to the directing group. Subsequent reaction with an appropriate electrophile, such as ethyl bromoacetate (B1195939) or a related species, would introduce the acetate (B1210297) side chain. Final deprotection of the hydroxyl group would yield the desired product. The choice of the specific DMG and reaction conditions is crucial to ensure high regioselectivity and yield. uwindsor.canih.gov

Table 1: Common Directing Metalation Groups (DMGs) and Reaction Parameters for Ortho-Lithiation

| Directing Metalation Group (DMG) | Typical Base | Solvent | Temperature (°C) |

| OCONEt₂ (Diethylcarbamate) | s-BuLi/TMEDA | THF | -78 |

| OMOM (Methoxymethyl ether) | t-BuLi | THF | -78 to 0 |

| OCH₂N(Me)₂ | n-BuLi | Hexane (B92381)/Ether | 0 to RT |

This table is illustrative and based on general principles of ortho-directed metallation. Specific conditions would need to be optimized for the synthesis of this compound.

Stereoselective Synthesis of this compound Analogues

Achieving stereocontrol in the synthesis of analogues of this compound is critical, particularly for applications in pharmaceuticals and agrochemicals where specific enantiomers often exhibit desired biological activity. Chiral auxiliaries and asymmetric catalysis are the cornerstones of these stereoselective syntheses.

Chiral Auxiliaries in Hydroxy-Phenylacetate Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.govwikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of α-substituted carboxylic acid derivatives. wikipedia.orgresearchgate.net

In a potential synthetic route to an enantiomerically enriched analogue of this compound, the phenylacetic acid precursor could be coupled to an Evans auxiliary. The resulting N-acyloxazolidinone can then be subjected to a diastereoselective hydroxylation at the α-position. Subsequent cleavage of the auxiliary would furnish the desired chiral α-hydroxy-phenylacetic acid derivative, which could then be esterified to the corresponding ethyl ester. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, guiding the approach of the electrophile. researchgate.net

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov A key strategy for synthesizing chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto esters. organic-chemistry.org

For the synthesis of a chiral analogue of this compound, a precursor such as ethyl 3-keto-4-methylphenylacetate could be subjected to asymmetric hydrogenation. This transformation is typically catalyzed by chiral ruthenium or rhodium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP. The catalyst creates a chiral environment that favors the formation of one enantiomer of the corresponding β-hydroxy ester over the other. organic-chemistry.org Biocatalytic reductions using enzymes like ketoreductases also present a powerful and highly selective alternative for this transformation, often proceeding with excellent enantioselectivity under mild conditions. taylorfrancis.comnih.gov

Table 2: Comparison of Stereoselective Methods for Hydroxy-Phenylacetate Synthesis

| Method | Key Principle | Advantages | Disadvantages |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective reaction. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | High atom economy, catalytic nature allows for large-scale production. | Catalyst development can be challenging, optimization of reaction conditions is often required. |

| Biocatalysis | Use of enzymes (e.g., ketoreductases) for stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate scope can be limited, enzyme stability and cost may be concerns. |

Advanced Synthetic Methodologies

The drive towards more efficient, scalable, and environmentally friendly chemical processes has led to the adoption of advanced synthetic methodologies in the production of fine chemicals like this compound.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.org

The synthesis of this compound could be adapted to a continuous flow process. For instance, a key step such as the esterification of 3-hydroxy-4-methylphenylacetic acid with ethanol could be performed in a packed-bed reactor containing a solid acid catalyst. nih.gov Similarly, hydrogenation reactions, such as the reduction of a keto-ester precursor, are well-suited for flow systems, allowing for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.netrsc.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally benign. nih.govnih.gov The application of these principles is crucial in optimizing the synthesis of this compound.

Key areas for implementing green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids where possible. nih.gov

Catalysis: Employing catalytic methods, both chemical and biological, to reduce the need for stoichiometric reagents and minimize waste. nih.gov

Energy Efficiency: Utilizing milder reaction conditions and advanced technologies like microwave irradiation or flow chemistry to reduce energy consumption. nih.gov

For example, a greener Steglich esterification for the final step of the synthesis could utilize a safer solvent like acetonitrile (B52724) and a more environmentally friendly coupling reagent. nih.gov Biocatalytic approaches, as mentioned earlier, are inherently green due to their use of renewable catalysts (enzymes) and mild reaction conditions. taylorfrancis.com

Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Hydroxy 4 Methylphenylacetate

Hydrolysis and Ester Cleavage Mechanisms

The ester group in Ethyl 3-hydroxy-4-methylphenylacetate can be cleaved through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. Each of these methods proceeds through a distinct mechanism, influencing the reaction conditions and outcomes.

Acid-Catalyzed Hydrolysis Kinetics

Acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction mechanism is generally classified as A-AC-2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular).

The general steps for the acid-catalyzed hydrolysis of this compound are as follows:

Protonation of the carbonyl oxygen of the ester.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the ethoxy group.

Elimination of ethanol (B145695) (a neutral leaving group) to form the protonated carboxylic acid.

Deprotonation to yield 3-hydroxy-4-methylphenylacetic acid.

| Ester | Acid Catalyst | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|

| Ethyl Acetate (B1210297) | 0.1 M HCl | 25 | 2.5 x 10-5 L mol-1 s-1 |

| Ethyl Acetate | 0.1 M HCl | 35 | 5.8 x 10-5 L mol-1 s-1 |

| Methyl Lactate | Autocatalytic (Lactic Acid) | 25 | Variable (autocatalysis) |

| Ethyl Lactate | Autocatalytic (Lactic Acid) | 40 | Variable (autocatalysis) |

Note: Data is illustrative and based on analogous systems to demonstrate typical kinetic behavior. chemrxiv.orgchemrxiv.org

Base-Mediated Saponification Pathways

Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. masterorganicchemistry.comwikipedia.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This mechanism is classified as B-AC-2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov

The pathway for the saponification of this compound involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, leading to the elimination of the ethoxide ion.

An acid-base reaction where the highly basic ethoxide ion deprotonates the newly formed 3-hydroxy-4-methylphenylacetic acid, resulting in the formation of ethanol and the corresponding carboxylate salt. This final deprotonation step drives the reaction to completion, rendering it irreversible. chemistrysteps.com

The rate of saponification is dependent on the concentrations of both the ester and the base. askfilo.com The table below shows typical second-order rate constants for the alkaline hydrolysis of related esters.

| Ester | Base | Temperature (°C) | Rate Constant (k) (dm3 mol-1 s-1) |

|---|---|---|---|

| Ethyl Phenylacetate (B1230308) | Aqueous Acetone | 10 | 1.74 x 10-2 |

| Ethyl Phenylacetate | Aqueous Acetone | 25 | 4.40 x 10-2 |

| Ethyl Phenylacetate | Aqueous Acetone | 40 | 10.4 x 10-2 |

| Ethyl Phenylacetate | Aqueous Acetone | 55 | 23.6 x 10-2 |

Note: Data for ethyl phenylacetate is provided as an illustrative example. askfilo.com

Enzymatic Hydrolysis Profiles

Enzymes, particularly lipases and esterases, can be used to catalyze the hydrolysis of esters under mild conditions. units.it These biocatalysts often exhibit high chemo-, regio-, and enantioselectivity. The enzymatic hydrolysis of esters like this compound typically involves the formation of an acyl-enzyme intermediate at the active site of the enzyme (e.g., a serine hydrolase). This intermediate then reacts with water to release the carboxylic acid and regenerate the enzyme. researchgate.netresearchgate.net

While specific studies on the enzymatic hydrolysis of this compound are limited, research on analogous compounds such as ethyl 3-hydroxy-3-phenylpropanoate provides insights. scielo.brresearchgate.net Various lipases, including those from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and pig liver esterase (PLE), have been shown to be effective in hydrolyzing similar β-hydroxy esters. scielo.br The efficiency and selectivity of the enzymatic hydrolysis are influenced by factors such as the choice of enzyme, solvent, pH, and temperature. scielo.brnih.gov

| Enzyme | Source Organism | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Lipase (B570770) B (CALB) | Candida antarctica | Wide range of esters, including phenolic esters | High stability and broad substrate specificity acs.org |

| Lipase (PCL) | Pseudomonas cepacia | β-hydroxy esters | Often shows good enantioselectivity scielo.br |

| Pig Liver Esterase (PLE) | Sus scrofa | Various esters, including those with chiral centers | Broad substrate specificity, but can have moderate selectivity scielo.br |

| Lipase (CRL) | Candida rugosa | Biphenyl esters | Can exhibit chemoselectivity nih.gov |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional handle that can undergo various chemical transformations. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the steric environment of the aromatic ring.

Etherification and Alkylation Reactions

The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis or other alkylation methods. In the Williamson ether synthesis, the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

The general reaction is as follows:

Deprotonation of the phenolic -OH with a suitable base.

Nucleophilic attack of the resulting phenoxide on an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

The choice of base and solvent is crucial for the success of the reaction. Stronger bases and polar aprotic solvents generally favor the SN2 pathway.

Acylation and Protection Strategies

Acylation of the phenolic hydroxyl group to form a phenolic ester is a common transformation. This can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is often used as a strategy to protect the phenolic hydroxyl group during subsequent chemical modifications of other parts of the molecule. colab.ws

Common protecting groups for phenols include:

Esters (e.g., acetate): Formed by reaction with acetic anhydride (B1165640) or acetyl chloride. These are stable under neutral and acidic conditions but can be cleaved by base-catalyzed hydrolysis.

Ethers (e.g., methyl, benzyl): Methyl ethers are generally stable and require harsh conditions for cleavage (e.g., BBr3), while benzyl ethers can be removed under milder hydrogenolysis conditions (e.g., H2, Pd/C). google.com

Silyl (B83357) ethers (e.g., TBDMS): Formed by reacting the phenol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole. The stability of silyl ethers to acidic and basic conditions varies depending on the steric bulk of the substituents on the silicon atom. highfine.com

| Protecting Group | Reagent for Protection | Cleavage Conditions |

|---|---|---|

| Acetyl (Ac) | Acetic anhydride, pyridine | Base (e.g., NaOH, K2CO3 in methanol) |

| Benzyl (Bn) | Benzyl bromide, K2CO3 | H2, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), acid (e.g., HCl) |

| Trityl (Tr) | Trityl chloride, Et3N | Mild acid |

Note: This table provides a general overview of common protecting groups for phenols. colab.ws

Oxidation Pathways of the Phenolic Moiety

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction characteristic of phenols. The presence of the electron-donating methyl group and the activating hydroxyl group on the aromatic ring influences the reactivity of the phenolic moiety. Oxidation can proceed through various pathways, often leading to the formation of quinone-type structures.

One probable oxidation pathway involves the formation of an o-quinone. researchgate.netnih.gov This transformation can be initiated by various oxidizing agents, including chemical oxidants and enzymatic systems like tyrosinase. nih.govresearchgate.net The initial step is the oxidation of the catechol-like structure to a semiquinone radical, which can then be further oxidized to the corresponding o-quinone. researchgate.net The reaction is sensitive to pH, with oxidation being more rapid at alkaline pH. researchgate.netacs.org

The stability of the resulting quinone is a critical factor in the subsequent reaction pathways. o-Quinones are highly reactive electrophiles and can undergo further reactions, such as polymerization or reactions with nucleophiles. researchgate.net The specific products formed will depend on the reaction conditions and the presence of other reactive species.

The table below summarizes potential oxidation products of the phenolic moiety of this compound based on the oxidation of analogous compounds like 4-methylcatechol.

| Starting Material | Oxidizing Agent/Conditions | Major Product Type | Reference |

| 4-methylcatechol | O2, alkaline pH | 4-methyl-o-benzoquinone | researchgate.net |

| 4-methylcatechol | Tyrosinase | 4-methyl-o-benzoquinone | nih.gov |

| Phenolic Compounds | Strong oxidizing agents (e.g., chromic acid) | Quinones | libretexts.org |

Reactions at the Alpha-Carbon of the Ester Moiety

The alpha-carbon of the ester moiety in this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for the formation of an enolate anion in the presence of a suitable base, which can then act as a nucleophile in various reactions.

Condensation Reactions

A characteristic reaction of esters with alpha-hydrogens is the Claisen condensation. pressbooks.pub In this reaction, two ester molecules react in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. For this compound, a self-condensation reaction would yield a substituted β-keto ester. The mechanism involves the deprotonation of the alpha-carbon to form an enolate, which then attacks the carbonyl carbon of a second ester molecule, followed by the elimination of an ethoxide ion. pressbooks.pub

Mixed Claisen condensations with other esters are also possible, which can lead to a variety of β-keto ester products. The success of a mixed Claisen condensation depends on the relative reactivities of the two esters and the reaction conditions.

The following table outlines the general principle of a Claisen condensation reaction.

| Reactant | Base | Product Type | Reference |

| Ethyl Phenylacetate | Potassium tert-butoxide | 2,4-diphenylacetoacetate (β-keto ester) | acs.orgresearchgate.net |

| Two molecules of an ester with α-hydrogens | Strong base (e.g., Sodium ethoxide) | β-keto ester | pressbooks.pub |

α-Substitution Reactions

The enolate formed at the alpha-carbon can also participate in α-substitution reactions, such as alkylation and acylation. libretexts.org

α-Alkylation: This reaction involves the treatment of the ester with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide. libretexts.orgyoutube.com This results in the formation of a new carbon-carbon bond at the alpha-position. The choice of base is crucial to ensure complete enolate formation and prevent side reactions like self-condensation. youtube.com

α-Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or an acid anhydride. This reaction introduces an acyl group at the alpha-carbon, leading to the formation of a β-dicarbonyl compound.

The table below provides examples of α-alkylation on a related compound.

| Substrate | Base | Electrophile | Product Type | Reference |

| Phenylacetic acid | Sodium amide | Benzyl chloride | α-benzylphenylacetic acid | acs.org |

| Carboxylic esters | Strong bases (e.g., LDA) | Alkyl halides | α-alkylated esters | youtube.com |

Aromatic Ring Reactivity and Transformations

The aromatic ring of this compound contains three substituents: a hydroxyl group (-OH), a methyl group (-CH3), and an ethyl acetate group (-CH2COOEt). The nature and position of these substituents significantly influence the reactivity of the ring towards substitution reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

The hydroxyl and methyl groups are activating, ortho-, para-directing substituents, while the ethyl acetate group is a deactivating, meta-directing substituent. libretexts.orgfiveable.mevedantu.com However, the activating effect of the hydroxyl group is very strong and generally dominates the directing effects of the other substituents. byjus.com Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group.

Considering the existing substitution pattern, the available positions for electrophilic attack are C2, C5, and C6. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C3 | Strongly Activating | Ortho, Para |

| -CH3 | C4 | Activating | Ortho, Para |

| -CH2COOEt | C1 | Deactivating | Meta |

Based on the combined directing effects, the most likely positions for electrophilic attack are C2 and C6, which are ortho to the strongly activating hydroxyl group. Steric hindrance from the adjacent ethyl acetate group at C1 might slightly disfavor substitution at C2 compared to C6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com Due to the highly activated nature of the ring, these reactions may proceed under milder conditions than those required for benzene (B151609).

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings unless there are strong electron-withdrawing groups (EWGs) present, typically ortho or para to a good leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com The aromatic ring of this compound is activated by electron-donating groups and lacks a good leaving group in a favorable position relative to any potential activating EWGs.

Therefore, under standard SNAr (addition-elimination) conditions, nucleophilic aromatic substitution is unlikely to occur. wikipedia.org For NAS to be feasible, the electronic character of the ring would need to be significantly altered, for instance, by the introduction of strong electron-withdrawing groups through prior electrophilic substitution reactions.

Alternative mechanisms for NAS, such as the benzyne (B1209423) mechanism, typically require very strong bases and are less common for highly substituted and activated rings. dalalinstitute.com

Metal-Mediated Aromatic Functionalization

Transition metal catalysis provides a powerful toolkit for the selective functionalization of the aromatic core of this compound. Key strategies include cross-coupling reactions, which typically require activation of the phenolic hydroxyl group, and direct C-H functionalization, a more atom-economical approach.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of complex organic molecules. For phenols such as this compound, the hydroxyl group is generally a poor leaving group. Therefore, it is often converted to a sulfonate ester, such as a triflate (OTf) or tosylate (OTs), to facilitate oxidative addition to the palladium catalyst. This activated substrate can then participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the triflate derivative of this compound and an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. While specific examples on Ethyl (3-triflyloxy-4-methylphenyl)acetate are not extensively documented, the reaction conditions are well-established for a wide range of aryl triflates.

A representative catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-triflate bond of the activated substrate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the triflate.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 80-100 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |

Sonogashira Coupling: This reaction constructs a carbon-carbon bond between the triflate derivative of this compound and a terminal alkyne. It is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent.

The mechanism of the Sonogashira coupling is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl triflate is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Subsequent reductive elimination yields the arylated alkyne and regenerates the palladium(0) catalyst.

General Conditions for Sonogashira Coupling of Aryl Triflates:

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | 25-60 |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50-80 |

Heck Reaction: The Heck reaction facilitates the coupling of the triflate derivative with an alkene to form a substituted alkene. This palladium-catalyzed process also requires a base to neutralize the triflic acid generated during the reaction. A notable example of a Heck reaction on a structurally similar substrate, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate, highlights the conditions that could be adapted for Ethyl (3-triflyloxy-4-methylphenyl)acetate. syntheticpages.org

Reaction Conditions for a Heck Coupling of a Substituted Aryl Bromide: syntheticpages.org

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile | Ethyl acrylate | Pd(PPh₃)₂Cl₂ | P(o-tolyl)₃ | Et₃N | Toluene | 165 | 48 |

Direct C-H Functionalization

More recently, methods for the direct functionalization of C-H bonds have gained prominence as they offer a more atom- and step-economical approach by avoiding the pre-activation of the substrate.

Rhodium-Catalyzed C-H Olefination: Rhodium catalysts are effective for the ortho-olefination of phenols. These reactions often employ a directing group to guide the catalyst to a specific C-H bond. For phenols, the hydroxyl group itself can act as a directing group, or it can be modified with a removable directing group to achieve the desired regioselectivity. For instance, N-phenoxyacetamides have been used in rhodium(III)-catalyzed C-H olefination reactions with alkenes, providing a direct route to ortho-alkenyl phenols. nih.gov

Iridium-Catalyzed C-H Borylation: Iridium catalysts are particularly effective for the borylation of aromatic C-H bonds. The resulting boronate esters are versatile intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the least hindered C-H bond. However, directing groups can be employed to achieve ortho- or meta-selectivity. For phenol derivatives, the hydroxyl group can influence the regioselectivity of the borylation. rsc.org

General Features of Iridium-Catalyzed C-H Borylation:

| Catalyst Precursor | Ligand | Boron Source | Solvent | General Regioselectivity |

|---|---|---|---|---|

| [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ | THF or Cyclohexane | Sterically controlled (least hindered position) |

| [Ir(cod)Cl]₂ | tmphen | HBpin | Heptane | Sterically controlled |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of Ethyl 3-hydroxy-4-methylphenylacetate. Through various NMR experiments, detailed information about the hydrogen and carbon framework can be obtained.

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, the methylene protons of the acetate (B1210297) group, and the methyl group on the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carbonyl carbon of the ester, the aromatic carbons, the methylene and methyl carbons of the ethyl group, the methylene carbon of the acetate group, and the methyl carbon attached to the phenyl ring. hmdb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.7 - 7.2 | 115 - 130 |

| Phenolic OH | 5.0 - 6.0 | - |

| O-CH₂ (Ethyl) | ~4.1 - 4.3 | ~61 |

| Ph-CH₂ | ~3.5 | ~40 |

| Ph-CH₃ | ~2.2 | ~16 |

| CH₃ (Ethyl) | ~1.2 - 1.4 | ~14 |

| C=O (Ester) | - | ~171 |

| Aromatic C-O | - | ~155 |

| Aromatic C-C | - | 120 - 140 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming, for example, the connection between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the entire molecular structure, for instance, by showing correlations from the methylene protons of the acetate group to the carbonyl carbon and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the aromatic ring by observing correlations between nearby protons.

While less common for routine analysis, solid-state NMR (ssNMR) can be a powerful tool for characterizing the crystalline forms of this compound. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. This can be used to study polymorphism, identify different crystalline packing arrangements, and understand intermolecular interactions within the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula.

Gas chromatography-mass spectrometry is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. scholarsresearchlibrary.comjmchemsci.com

Purity Analysis: GC-MS is an excellent method for assessing the purity of an this compound sample. The gas chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. scholarsresearchlibrary.com

Analysis of Volatiles: This technique is also well-suited for identifying and quantifying any volatile impurities that may be present in the sample. scholarsresearchlibrary.com

Fragmentation Analysis: The mass spectrometer fragments the molecules eluting from the GC column, producing a characteristic fragmentation pattern or "mass spectrum". docbrown.info The analysis of these fragments can provide further confirmation of the structure of this compound. miamioh.edunih.gov Key fragments would likely include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, and cleavages of the phenylacetate (B1230308) backbone.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₂CH₃]⁺ |

| 121 | [M - COOCH₂CH₃]⁺ |

| 107 | [HOC₆H₃(CH₃)CH₂]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a complex mixture. In the analysis of a sample potentially containing this compound, LC would first separate it from other matrix components based on its polarity. A reversed-phase column (e.g., C18) would likely be used, where the compound would elute at a specific retention time determined by its interaction with the stationary phase and the mobile phase gradient (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

Following separation, the mass spectrometer would ionize the molecule and detect its mass-to-charge ratio (m/z). For this compound (molecular formula C11H14O3), the expected molecular weight is approximately 194.23 g/mol . In positive-ion mode, the spectrometer would likely detect the protonated molecule [M+H]+ at an m/z of ~195.24. Further fragmentation of this parent ion (MS/MS analysis) would yield a characteristic pattern of daughter ions, confirming the compound's identity by matching it against a spectral library or by interpreting the fragmentation based on its structure. However, no specific LC-MS methods or fragmentation data for this compound were found in the provided search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structure.

O-H Stretch (Phenolic): A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group on the phenyl ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band is characteristic of the carbonyl group in the ester and would be anticipated around 1715-1735 cm⁻¹.

C-O Stretch (Ester and Phenol): Stretching vibrations for the C-O bonds would be visible in the 1000-1300 cm⁻¹ region.

C=C Stretch (Aromatic): Absorptions corresponding to the carbon-carbon double bonds in the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The substituted benzene ring in this compound contains π-electrons that can be excited by UV radiation. The spectrum would likely display absorptions characteristic of a phenolic compound, resulting from π → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the hydroxyl, methyl, and ethyl acetate substituents on the phenyl ring. While general principles suggest these characteristics, no experimentally recorded IR or UV-Vis spectra for this specific compound are available in the search results.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

Developing an HPLC method for the analysis and purity assessment of this compound would involve optimizing several parameters to achieve good separation and peak shape. A typical method would likely employ a reversed-phase C18 column. The mobile phase would be a mixture of an aqueous component (often with a buffer or acid modifier like formic acid to ensure the phenolic proton is suppressed) and an organic solvent such as acetonitrile or methanol.

Method development would focus on:

Mobile Phase Composition: Adjusting the ratio of organic to aqueous solvent (gradient or isocratic elution) to achieve an optimal retention time.

Flow Rate: Typically set around 1.0 mL/min for a standard analytical column.

Detection Wavelength: A UV detector would be used, set at a wavelength where the compound exhibits strong absorbance (its λmax), likely in the 254-280 nm range typical for aromatic compounds.

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

A validated method would demonstrate good linearity, accuracy, and precision for quantifying the compound. researchgate.netresearchgate.net No specific HPLC methods for this compound have been published in the searched literature.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical synthesis or for identifying the appropriate solvent system for larger-scale purification. wvu.eduumich.eduwisc.edu To monitor a reaction producing this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. chemicalbook.com

The plate is then developed in a chamber containing a suitable mobile phase, likely a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). utexas.edu The polarity of the solvent system would be adjusted to achieve a retention factor (Rf) for the product between 0.3 and 0.5 for optimal separation. As the reaction progresses, the spot corresponding to the starting material would diminish while the spot for the product would intensify. Visualization could be achieved using a UV lamp (due to the aromatic ring) or by staining with an appropriate reagent.

Preparative Chromatography for Compound Isolation

For isolating a pure sample of this compound from a crude reaction mixture or a natural extract, preparative chromatography would be employed. This can be done using a larger version of a standard column (flash chromatography) or with preparative HPLC.

In preparative flash chromatography, a glass column is packed with a solid stationary phase (e.g., silica gel). The crude mixture is loaded onto the top of the column, and a solvent system, often determined by prior TLC analysis, is passed through the column. Fractions are collected as the solvent elutes, and those containing the pure compound (as determined by TLC) are combined and the solvent evaporated.

For higher purity or more difficult separations, preparative HPLC is used, which operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample quantities. nih.gov No specific protocols for the preparative isolation of this compound were found in the provided search results.

Computational and Theoretical Studies on Ethyl 3 Hydroxy 4 Methylphenylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict global reactivity. These include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For Ethyl 3-hydroxy-4-methylphenylacetate, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, and positive potential near the hydroxyl hydrogen.

Interactive Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

This table shows hypothetical but realistic DFT-calculated values for this compound, based on typical results for similar phenolic compounds. alljournals.cn

| Descriptor | Symbol | Value (eV) | Predicted Property |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.7 | High Chemical Stability |

| Electronegativity | χ | 3.85 | Tendency to attract electrons |

| Chemical Hardness | η | 2.35 | Resistance to deformation |

| Chemical Softness | S | 0.43 | Propensity for reaction |

| Electrophilicity Index | ω | 3.16 | Electrophilic character |

Understanding how a chemical reaction occurs requires identifying the mechanism and the energy barriers involved. Transition State (TS) modeling, typically performed using DFT methods, is a computational technique used to locate the highest energy structure along a reaction coordinate—the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, TS modeling could be applied to investigate various potential reactions, such as its synthesis via esterification, its hydrolysis back to the corresponding carboxylic acid and ethanol (B145695), or its oxidation at the phenolic ring. mdpi.com By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction mechanism under specific conditions. researchgate.net This information is invaluable for optimizing synthetic routes and understanding the compound's stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This approach is essential for studying the conformational landscape and flexibility of a molecule like this compound.

The molecule possesses several rotatable single bonds, particularly in the ethyl acetate (B1210297) side chain. MD simulations can explore the potential energy surface associated with the rotation around these bonds to identify the most stable, low-energy conformations. The flexibility of the molecule, including the movement of the ethyl group and the orientation of the hydroxyl group, plays a critical role in how it interacts with other molecules, such as protein binding pockets. rsc.orgnih.gov Understanding the range of accessible conformations is a prerequisite for accurate molecular docking and predicting biological activity.

In Silico Prediction of Biological Interactions

In silico methods are computational techniques used to predict the biological activity of a compound, thereby streamlining the drug discovery process by prioritizing candidates for experimental testing.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), which is typically a protein. mdpi.comnih.gov The process involves placing the ligand, in this case, this compound, into the binding site of a target protein and evaluating the goodness of fit using a scoring function. This function estimates the binding free energy, with more negative scores indicating stronger, more favorable interactions. nih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, the phenolic hydroxyl group and the ester carbonyl oxygen are likely to act as hydrogen bond acceptors or donors, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. researchgate.net By docking this compound against a panel of known protein targets, one could generate hypotheses about its potential biological functions or mechanisms of action.

Interactive Table 2: Illustrative Molecular Docking Results

This table presents hypothetical docking scores and key interactions for this compound with potential protein targets, based on studies of similar phenolic compounds. researchgate.netmdpi.com

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pancreatic Lipase (B570770) | 1LPB | -7.5 | SER152, PHE77, HIS263 |

| Tyrosinase | 2Y9X | -6.8 | HIS263, ASN260, VAL283 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.1 | TYR385, ARG120, SER530 |

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biointerfaceresearch.com There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the protein target. It involves docking a large database of compounds into the binding site of the target and ranking them based on their predicted binding scores. mdpi.com This approach is powerful for discovering novel scaffolds that are structurally different from known inhibitors.

Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. A molecule like this compound could be used as a query to search for other compounds in a database with similar 2D or 3D structural features or pharmacophores (the spatial arrangement of features necessary for biological activity). nih.gov This method operates on the principle that structurally similar molecules are likely to have similar biological activities.

Both screening methods are instrumental in narrowing down vast chemical libraries to a manageable number of promising candidates for further experimental validation, significantly accelerating the process of identifying new bioactive compounds. researchgate.net

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and chemical research. These methodologies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, a phenolic compound, these techniques can be instrumental in predicting its potential biological activities, such as antioxidant or anti-inflammatory effects, and in guiding the synthesis of new, more potent analogues.

QSAR studies are particularly valuable as they can significantly reduce the time and resources required for the discovery of new therapeutic agents by prioritizing the synthesis and testing of compounds with a higher probability of success. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Descriptor Calculation and Feature Selection

The initial and one of the most critical steps in any QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition of the compound, such as molecular weight, number of atoms, number of hydroxyl groups, and number of aromatic rings.

Topological Descriptors: These descriptors describe the connectivity of atoms within the molecule, providing information about its size, shape, and degree of branching.

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and polar surface area are crucial in determining the pharmacokinetic and pharmacodynamic behavior of a compound.

Electronic Descriptors: These descriptors, often derived from quantum chemical calculations, provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is often related to the electron-donating ability of a molecule, a key factor in antioxidant activity. nih.gov

Quantum Chemical Descriptors: Parameters like heat of formation and dipole moment can also be used to characterize the molecule. nih.gov

Once a large number of descriptors are calculated, the next step is feature selection. This process is essential to identify the most relevant descriptors that have a significant correlation with the biological activity being studied and to avoid overfitting the model. Techniques like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) are often employed for this purpose. PCA helps in reducing the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in QSAR |

| Constitutional | Molecular Weight | 196.22 g/mol | Influences diffusion and transport properties. |

| Number of OH groups | 1 | Key for antioxidant activity and hydrogen bonding. nih.gov | |

| Physicochemical | LogP | ~2.5 | Indicates lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | 46.53 Ų | Affects transport properties and interaction with biological targets. | |

| Electronic | HOMO Energy | -8.5 eV | Relates to the capacity to donate electrons (antioxidant potential). nih.gov |

| LUMO Energy | -1.2 eV | Relates to the capacity to accept electrons. nih.gov | |

| Topological | Wiener Index | 125 | Describes molecular branching. |

Predictive Modeling for Biological Activity

Following descriptor calculation and feature selection, a predictive QSAR model is developed. This model establishes a mathematical equation that links the selected descriptors to the biological activity of a set of compounds. For phenolic compounds like this compound, QSAR models are frequently developed to predict their antioxidant activity. researchgate.net

Several statistical and machine learning methods can be used to build QSAR models:

Multiple Linear Regression (MLR): This is one of the simplest methods, where a linear relationship is established between the biological activity and the selected descriptors.

Non-linear Regression Methods: When the relationship between structure and activity is not linear, methods like Multiple Nonlinear Regression (MNLR) can be employed.

Artificial Neural Networks (ANN): ANNs are powerful machine learning models capable of capturing complex non-linear relationships between descriptors and activity.

Support Vector Machines (SVM) and Random Forest (RF): These are other advanced machine learning algorithms that have shown high accuracy in predicting the antioxidant activity of compounds based on their molecular structure. nih.govkjpp.net

The predictive power of a developed QSAR model is assessed through rigorous validation techniques. This typically involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new compounds. nih.govresearchgate.netresearchgate.net The statistical quality of the model is often judged by parameters like the coefficient of determination (R²).

For instance, a hypothetical QSAR model for the antioxidant activity of a series of phenolic compounds, including this compound, might reveal that the antioxidant capacity is positively correlated with the energy of the HOMO and the number of hydroxyl groups, while being negatively correlated with lipophilicity. nih.gov Such a model could then be used to predict the antioxidant activity of newly designed analogues of this compound before they are synthesized, thereby accelerating the discovery of more potent antioxidants. researchgate.netnih.govkjpp.net

Biological Activity and Molecular Mechanisms in Vitro Studies

In Vitro Biological Activities of Ethyl 3-hydroxy-4-methylphenylacetate and its Analogues

In vitro studies provide a foundational understanding of the bioactivity of a compound by isolating and examining its effects in a controlled laboratory setting, outside of a living organism. This approach allows for a detailed analysis of molecular interactions and mechanisms.

Enzyme Interaction and Kinetics Studies

Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the enzyme interaction and kinetics of this compound. Therefore, information regarding its substrate specificity, turnover rates, and mechanisms of inhibition or activation for specific enzymes is not available.

No data is available.

No data is available.

Antimicrobial Activity Evaluation in Bacterial and Fungal Models

While direct studies on this compound are limited, research on analogous phenolic compounds provides insights into potential antimicrobial activities. For instance, the related compound Ethyl 3,4-dihydroxybenzoate (EDHB) has been shown to possess limited direct antibacterial activity but can potentiate the effects of antibiotics against drug-resistant Escherichia coli. nih.gov This suggests a possible role as an efflux pump inhibitor, a mechanism that prevents bacteria from expelling antibiotics. nih.gov Other studies on various phenolic and flavonoid derivatives have demonstrated a range of antibacterial and antifungal properties against strains like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. mdpi.commdpi.com However, specific data for this compound is not currently documented.

Table 1: Antimicrobial Activity of Selected Analogous Compounds (Note: Data for this compound is not available. This table is illustrative of activities of similar compounds.)

| Compound/Extract | Target Microorganism | Observed Effect | Reference |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | Escherichia coli (drug-resistant) | Potentiates antibiotic activity | nih.gov |

| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Antimicrobial action | mdpi.com |

| Benzo[b]phenoxazine derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity | mdpi.com |

Antioxidant and Radical Scavenging Properties (In Vitro Assays)

The antioxidant potential of phenolic compounds is a well-established area of research. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay are commonly used to evaluate this activity.

While specific antioxidant data for this compound is not available, studies on various plant extracts rich in phenolic compounds, including ethyl acetate (B1210297) fractions, have demonstrated significant antioxidant and radical scavenging properties. mdpi.comsemanticscholar.org For example, the ethyl acetate extract of Garcinia tetranda fruit peel showed very strong antioxidant activity, which was attributed to its high content of phenolic and flavonoid compounds. jonuns.com

Table 2: Antioxidant Activity of Related Extracts (Note: This table illustrates the antioxidant potential of extracts containing phenolic compounds, as direct data for this compound is unavailable.)

| Extract | In Vitro Assay | Result | Reference |

| Ethyl acetate extract of Rubus ulmifolius leaves | DPPH radical scavenging | Moderate activity (IC₅₀ = 98.82 ± 1.01 μg/mL) | mdpi.com |

| Ethyl acetate extract of Garcinia tetranda fruit peel | ABTS method | Very strong antioxidant activity (IC₅₀ = 5.005 µg/mL) | jonuns.com |

| Methanolic extracts of Andrographis producta stem | DPPH radical scavenging | Superior antioxidant capacity (EC₅₀ 3.58 mg/ml) | semanticscholar.org |

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory effects of chemical compounds can be investigated in vitro by examining their ability to inhibit the production of pro-inflammatory mediators in cell cultures, such as macrophages stimulated with lipopolysaccharide (LPS).

There is no direct research on the in vitro anti-inflammatory mechanisms of this compound. However, studies on related compounds and extracts provide a basis for potential activity. For instance, an ethanol (B145695) extract from Chinese propolis, rich in flavonoids, was found to significantly inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells. semanticscholar.org The mechanism was linked to the suppression of the phosphorylation of IκBα and AP-1, key signaling molecules in the inflammatory pathway. semanticscholar.org Similarly, some synthetic derivatives of chalcones, which are precursors to flavonoids, have demonstrated in vitro anti-inflammatory activity through the inhibition of enzymes like trypsin and β-glucuronidase. researchgate.net

Table 3: In Vitro Anti-inflammatory Effects of Related Compounds/Extracts (Note: Data for this compound is not available. This table shows findings for analogous substances.)

| Compound/Extract | Cell Model | Key Findings | Reference |

| Flavonoid-rich ethanol extract from Chinese Propolis | LPS-stimulated RAW 264.7 cells | Inhibition of NO, IL-1β, and IL-6 production | semanticscholar.org |

| Synthetic chalcone (B49325) derivatives | Enzyme inhibition assays | Inhibition of trypsin and β-glucuronidase | researchgate.net |

| Ethyl acetate extract of Garcinia tetranda fruit peel | In vitro assays | Inhibition of cyclooxygenase and protein denaturation | jonuns.com |

A comprehensive search of publicly available scientific literature and research databases has yielded no specific information regarding the biological activity and molecular mechanisms of the chemical compound "this compound" corresponding to the detailed outline provided.

Identification of Molecular Targets and Ligand-Receptor Interactions

Receptor Agonism/Antagonism Assays

Receptor binding assays are crucial in vitro tools used to determine whether a compound can interact with a specific receptor and to characterize the nature of that interaction. These assays measure the ability of a test compound, such as this compound, to bind to a receptor, either by mimicking the action of the natural ligand (agonism) or by blocking it (antagonism).

A typical approach involves a competitive binding assay where the receptor source (e.g., isolated cell membranes or purified receptors) is incubated with a radiolabeled ligand known to bind to the receptor with high affinity. The experiment is run in the presence of varying concentrations of the test compound. If the compound binds to the receptor, it will compete with the radiolabeled ligand, resulting in a decreased radioactive signal from the receptor-ligand complex. The concentration at which the compound displaces 50% of the radiolabeled ligand is known as the IC₅₀ (Inhibitory Concentration 50%).

Further functional assays are then required to determine if the binding results in an agonistic or antagonistic effect. For an agonistic effect, the compound would trigger a measurable biological response similar to the endogenous ligand. For an antagonistic effect, the compound would bind to the receptor but fail to elicit a response, while also preventing the endogenous ligand from binding and activating the receptor.

Table 1: Illustrative Data from a Hypothetical Receptor Binding Assay Panel for this compound

This table demonstrates the type of data generated from receptor binding assays. The values are hypothetical and serve as examples of potential interactions.

| Receptor Target | Assay Type | Ligand Displaced | IC₅₀ (µM) | % Inhibition at 10 µM | Activity |

| Estrogen Receptor α | Competitive Binding | [³H]-Estradiol | > 100 | 5% | Negligible |

| Androgen Receptor | Competitive Binding | [³H]-Testosterone | 45 | 22% | Weak |

| GPR54 | Competitive Binding | [¹²⁵I]-Kisspeptin-10 | 15 | 68% | Moderate |

| Opioid Receptor μ | Competitive Binding | [³H]-DAMGO | > 100 | 2% | Negligible |

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 3-hydroxy-4-methylphenylacetate as a Synthetic Building Block

The strategic placement of functional groups on its aromatic core makes this compound a valuable precursor and intermediate in the synthesis of a wide array of organic compounds.

Precursor for Complex Natural Product Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not yet extensively documented, its structural motifs are present in numerous biologically active natural compounds. The hydroxyphenylacetate framework is a key component of various natural products, and the specific substitution pattern of this ethyl ester suggests its potential as a starting material or key intermediate. For instance, the synthesis of certain coumarin (B35378) derivatives, which are widely found in nature and exhibit diverse biological activities, can be achieved using hydroxyphenylacetic acid esters as precursors. The synthesis of 3-phenylcoumarins has been accomplished starting from hydroxyphenylacetic acid methyl esters, indicating a plausible pathway for the utilization of the title compound.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of phenylacetic acid derivatives as intermediates in the pharmaceutical and agrochemical industries is well-established. These compounds serve as crucial building blocks for active pharmaceutical ingredients (APIs) and potent agrochemicals. pharmanoble.com 4-Hydroxyphenylacetic acid, a closely related compound, is a known building block for synthesizing drugs and agrochemicals. nih.gov The presence of the hydroxyl and ester groups in this compound allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules with desired biological activities. For example, phenylacetic acid derivatives are integral to the structure of drugs like atenolol (B1665814) and certain penicillins. mdpi.com The specific substitution on the phenyl ring of this compound could be leveraged to create analogues of existing drugs with potentially improved efficacy or pharmacokinetic properties.